2-Fluoro-5-(trifluoromethyl)benzylamine
Overview
Description
2-Fluoro-5-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C8H7F4N and a molecular weight of 193.14 g/mol It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a benzylamine structure
Preparation Methods
The synthesis of 2-Fluoro-5-(trifluoromethyl)benzylamine typically involves the introduction of fluorine and trifluoromethyl groups onto a benzylamine backbone. One common synthetic route includes the reaction of 2-fluoro-5-(trifluoromethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Fluoro-5-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzylamine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzylamine structure.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-5-(trifluoromethyl)benzylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and can be incorporated into biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(trifluoromethyl)benzylamine involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Fluoro-5-(trifluoromethyl)benzylamine can be compared with other similar compounds such as:
3-(Trifluoromethyl)benzylamine: Differing in the position of the trifluoromethyl group.
3,5-Bis(trifluoromethyl)benzylamine: Contains two trifluoromethyl groups, leading to different chemical properties.
2-Fluoro-4-(trifluoromethyl)benzylamine: Variation in the position of the fluorine and trifluoromethyl groups. These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical behavior
Properties
IUPAC Name |
[2-fluoro-5-(trifluoromethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H,4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQWADYBGSRGCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336439 | |
Record name | 2-Fluoro-5-(trifluoromethyl)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199296-61-2 | |
Record name | 2-Fluoro-5-(trifluoromethyl)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-(trifluoromethyl)benzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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